

Application Notes and Protocols: Experimental Use of ACTH Analogues in H295R Cells

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Compound of Interest

Compound Name: ACTH (6-24) (human)

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Introduction

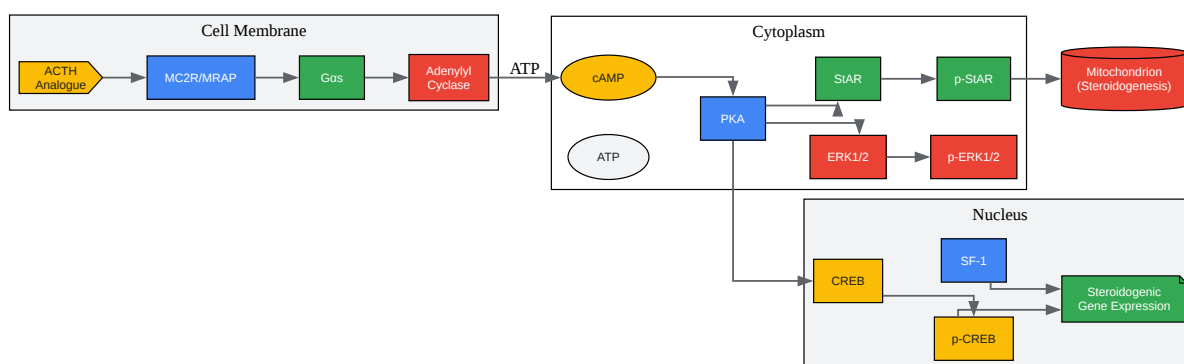
The human adrenocortical carcinoma cell line, H295R, is a widely utilized in vitro model for studying the regulation of steroidogenesis. These cells retain the ability to produce key adrenal steroids, including cortisol, aldosterone, and androgens, making them a valuable tool for investigating the effects of various stimuli on adrenal function. Adrenocorticotrophic hormone (ACTH) is the primary physiological stimulator of glucocorticoid and adrenal androgen synthesis. The H295R cell line expresses the ACTH receptor (MC2R) and its accessory protein (MRAP), though responsiveness to ACTH can be modest compared to primary adrenal cells. Consequently, forskolin, a direct activator of adenylyl cyclase, is often used to mimic the downstream effects of ACTH signaling.

This document provides detailed protocols and application notes for the experimental use of ACTH and its analogues, such as the hypothetical fragment ACTH(6-24), in H295R cells. While specific data for the ACTH(6-24) fragment is not extensively available in published literature, the methodologies presented here are based on established protocols for full-length ACTH and can be adapted for the investigation of novel ACTH-derived peptides. The provided data tables are illustrative examples of expected outcomes based on known ACTH effects.

Signaling Pathways of ACTH in H295R Cells

ACTH binding to its G protein-coupled receptor, MC2R, primarily activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade. This pathway is central to both the acute and chronic effects of ACTH on steroidogenesis. The acute response involves the PKA-mediated phosphorylation and activation of Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis. The chronic response involves the PKA-dependent regulation of gene expression for steroidogenic enzymes.

In addition to the canonical cAMP/PKA pathway, ACTH has been shown to activate other signaling cascades in H295R cells, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) pathway.



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Diagram 1: ACTH Signaling in H295R Cells.

Data Presentation

The following tables present hypothetical quantitative data for the effects of a 24-hour treatment with ACTH(6-24) on H295R cells. This data is for illustrative purposes to demonstrate expected trends based on full-length ACTH activity.

Table 1: Effect of ACTH(6-24) on Steroid Hormone Production

Treatment	Cortisol (ng/mL)	Aldosterone (pg/mL)	DHEA (ng/mL)
Vehicle Control	50 ± 5	100 ± 12	20 ± 3
ACTH(6-24) 1 nM	75 ± 8	120 ± 15	30 ± 4
ACTH(6-24) 10 nM	150 ± 15	180 ± 20	60 ± 7
ACTH(6-24) 100 nM	250 ± 25	250 ± 30	100 ± 12
Forskolin 10 µM	300 ± 30	300 ± 35	120 ± 15

Table 2: Effect of ACTH(6-24) on Steroidogenic Gene Expression (Fold Change vs. Vehicle)

Gene	ACTH(6-24) 10 nM	Forskolin 10 µM
MC2R	2.5 ± 0.3	3.0 ± 0.4
StAR	4.0 ± 0.5	5.0 ± 0.6
CYP11A1	3.5 ± 0.4	4.5 ± 0.5
CYP17A1	3.0 ± 0.3	4.0 ± 0.4
CYP21A2	2.8 ± 0.3	3.5 ± 0.4
CYP11B1	3.2 ± 0.4	4.2 ± 0.5

Table 3: Effect of ACTH(6-24) on Signaling Protein Phosphorylation (Fold Change vs. Vehicle at 15 min)

Protein	ACTH(6-24) 10 nM
p-ERK1/2	2.5 ± 0.3
p-CREB	3.0 ± 0.4

Experimental Protocols



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Diagram 2: General Experimental Workflow.

Protocol 1: H295R Cell Culture and Maintenance

- Cell Line: H295R (ATCC® CRL-2128™).
- Culture Medium: DMEM/F12 supplemented with 10% Cosmic Calf Serum, 1% ITS+ (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for cell detachment.

Protocol 2: Treatment with ACTH Analogue

- Cell Seeding: Seed H295R cells into appropriate multi-well plates (e.g., 24-well for steroid analysis, 6-well for RNA/protein extraction) at a density of 2×10^5 cells/well in a 24-well plate (adjust for other plate sizes). Allow cells to adhere for 48 hours.
- Serum Starvation: One day before treatment, replace the growth medium with a low serum experimental medium (DMEM/F12 with 0.1% Cosmic Calf Serum and antibiotics).
- Preparation of ACTH(6-24): Reconstitute lyophilized ACTH(6-24) in sterile water or an appropriate buffer to create a stock solution. Further dilute the stock solution in the low serum experimental medium to achieve the desired final concentrations.
- Treatment: Remove the starvation medium and add the medium containing the different concentrations of ACTH(6-24), vehicle control, and positive control (e.g., 10 μ M Forskolin).
- To cite this document: BenchChem. [Application Notes and Protocols: Experimental Use of ACTH Analogues in H295R Cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12372446#experimental-use-of-acth-6-24-in-h295r-cells\]](https://www.benchchem.com/product/b12372446#experimental-use-of-acth-6-24-in-h295r-cells)

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